molecular formula C5H5NO B14337997 2-Aminocyclopenta-2,4-dien-1-one CAS No. 108133-54-6

2-Aminocyclopenta-2,4-dien-1-one

Cat. No.: B14337997
CAS No.: 108133-54-6
M. Wt: 95.10 g/mol
InChI Key: DHKLXRKEJCTLIF-UHFFFAOYSA-N
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Description

2-Aminocyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by a five-membered ring containing both an amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclopenta-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolysis or pyrolysis of cyclopentadienone derivatives. For instance, cyclopentadienone can be generated by the photolysis or pyrolysis of substances like 1,2-benzoquinone and then isolated in an argon matrix at very low temperatures . Another method involves the addition of amine nucleophiles to tricarbonyl (tropone)iron complexes, followed by demetallation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Aminocyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. For instance, in the context of its antibacterial activity, the compound can bind to bacterial proteins, disrupting their function and leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminocyclopenta-2,4-dien-1-one is unique due to the presence of both an amino group and a ketone group within a five-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

CAS No.

108133-54-6

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

2-aminocyclopenta-2,4-dien-1-one

InChI

InChI=1S/C5H5NO/c6-4-2-1-3-5(4)7/h1-3H,(H2,6,7)

InChI Key

DHKLXRKEJCTLIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C1)N

Origin of Product

United States

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